2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety attached to a fluorobenzaldehyde structure, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds with a 4-benzylpiperazin-1-yl moiety have been reported to exhibit inhibitory activity against enzymes such as carbonic anhydrase (ca) and acetylcholinesterase . These enzymes play crucial roles in various physiological processes, including pH and CO2 homeostasis, respiration, bone resorption, and neurotransmission .
Mode of Action
For instance, a compound with a similar structure was found to interact with the zinc ion and three histidine residues in the active site of CAII .
Biochemical Pathways
For example, inhibition of CA can disrupt pH and CO2 homeostasis, affecting processes like respiration and bone resorption . Similarly, inhibition of acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission .
Pharmacokinetics
The presence of a piperazine moiety in the structure could potentially influence its pharmacokinetic properties, as piperazine derivatives have been reported to exhibit good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may exert their effects by disrupting essential cellular processes in microbes . Additionally, compounds with a similar structure have been reported to exhibit anti-inflammatory and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 3-fluorobenzaldehyde. One common method involves the reductive amination of 4-benzylpiperazine with 3-fluorobenzaldehyde using sodium cyanoborohydride in methanol . The reaction conditions are generally mild, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzoic acid.
Reduction: 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Known for its stimulant properties and interaction with serotonergic and dopaminergic systems.
3-Fluorobenzaldehyde: Used as an intermediate in organic synthesis and has various industrial applications.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is unique due to the combination of the benzylpiperazine and fluorobenzaldehyde moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-4-7-16(14-22)18(17)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPMDKVBYMCGQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649846 |
Source
|
Record name | 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883512-18-3 |
Source
|
Record name | 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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